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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Cyclopropylsulfonyl)phenylboronic acid is a bifunctional organic compound of increasing

interest in medicinal chemistry and drug development. Its structure incorporates a

phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling

reactions, and a cyclopropylsulfonyl group, which can influence the compound's

physicochemical properties such as solubility, metabolic stability, and bioactivity. This technical

guide provides a detailed overview of the expected spectroscopic characteristics (NMR, IR,

MS) and outlines general experimental protocols for the analysis of this compound. Due to the

limited availability of specific experimental data in public databases, this guide combines

theoretical predictions with established principles for analogous compounds.
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Property Value

Chemical Formula C₉H₁₁BO₄S

Molecular Weight 226.05 g/mol

CAS Number 1217501-07-9

Appearance Expected to be a solid

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 4-(cyclopropylsulfonyl)phenylboronic acid are

summarized below. It is important to note that boronic acids can exist in equilibrium with their

trimeric anhydride form (boroxine), which can lead to broadened peaks in the NMR spectrum.

[1] The choice of solvent can significantly influence the quality of the spectra; protic solvents

like methanol-d₄ can help break up oligomers.[1][2]

¹H NMR (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 Doublet 2H

Aromatic protons

ortho to the boronic

acid group

~7.8 - 8.0 Doublet 2H

Aromatic protons

ortho to the sulfonyl

group

~2.5 - 2.7 Multiplet 1H
Methine proton of the

cyclopropyl group

~1.0 - 1.2 Multiplet 2H
Methylene protons of

the cyclopropyl group

~0.8 - 1.0 Multiplet 2H
Methylene protons of

the cyclopropyl group

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~140 - 145 Aromatic carbon attached to the sulfonyl group

~135 - 140
Aromatic carbons ortho to the boronic acid

group

~125 - 130 Aromatic carbons ortho to the sulfonyl group

~130 - 135
Aromatic carbon attached to the boronic acid

(may be broad or unobserved)

~30 - 35 Methine carbon of the cyclopropyl group

~5 - 10 Methylene carbons of the cyclopropyl group
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands expected for 4-(cyclopropylsulfonyl)phenylboronic acid
are listed below.

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Strong, Broad O-H stretch (from B(OH)₂)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium
Aliphatic C-H stretch

(cyclopropyl)

~1600 Medium Aromatic C=C stretch

~1350 & ~1150 Strong
Asymmetric and symmetric

S=O stretch (sulfonyl)

~1400 Medium B-O stretch

~1000 Medium B-C stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For arylboronic acids, electrospray ionization (ESI) is a common technique.

These compounds can be challenging for mass spectrometry due to their tendency to form

cyclic trimers (boroxines).[3]

m/z (Predicted) Ion

227.05 [M+H]⁺

249.03 [M+Na]⁺

225.04 [M-H]⁻

The fragmentation pattern in mass spectrometry would likely involve the loss of water from the

boronic acid moiety and fragmentation of the cyclopropylsulfonyl group.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄).[2] Using a protic solvent can help minimize peak

broadening due to oligomerization.[1][2]

Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number

of scans (e.g., 16-32) should be used to obtain a good signal-to-noise ratio.[2]

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse program. A

larger number of scans will be necessary due to the lower natural abundance of ¹³C.[2]

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction.

FT-IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

often the simplest, requiring little to no sample preparation.[4] Alternatively, a KBr pellet can

be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin

disk.[4]

Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum, typically

in the range of 4000-400 cm⁻¹.[5]

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

present in the molecule.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.[7] Further dilutions may be necessary to achieve an
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optimal concentration for analysis.[7]

Chromatography: Use a suitable reversed-phase HPLC column (e.g., C18). The mobile

phase can consist of a gradient of water and acetonitrile with a modifier like formic acid or

ammonium acetate to improve ionization.[8]

Mass Spectrometry:

Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode.[3][9]

Analysis: Acquire the full scan mass spectrum to determine the molecular weight. Perform

fragmentation (MS/MS) analysis to elucidate the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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